molecular formula C8H5F3N4O2 B1473842 6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1784320-64-4

6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1473842
CAS No.: 1784320-64-4
M. Wt: 246.15 g/mol
InChI Key: RKNUUYZWWHXLMB-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1784320-64-4) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a rigid, planar heterocyclic system recognized for its versatile protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . Kinases are key regulators in cellular signalling and are frequently disrupted in cancers, making them important targets for small-molecule inhibitors . The molecule's structure incorporates a carboxylic acid group and a trifluoromethyl group at the 2-position; the trifluoromethyl group is a common motif in modern pharmaceuticals that can enhance metabolic stability and binding affinity through its electron-withdrawing properties . This specific substitution pattern makes it a promising building block for the development of novel therapeutics aimed at inhibiting kinases such as CK2, EGFR, B-Raf, and MEK, which are implicated in various cancers including non-small cell lung cancer (NSCLC) and melanoma . Researchers can utilize the carboxylic acid functionality for further derivatization, for instance, by forming amide bonds to create a diverse library of compounds for structure-activity relationship (SAR) studies . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O2/c9-8(10,11)5-4(7(16)17)6-13-1-3(12)2-15(6)14-5/h1-2H,12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNUUYZWWHXLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C(=NN21)C(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Core Construction

A common approach starts with the reaction of 3-methyl-5-aminopyrazole with dialkoxypropionate derivatives under acidic conditions to form the pyrazolo[1,5-a]pyrimidine ester intermediate. This method is described in patent CN103896951A, which outlines the following steps:

  • React 3,3-dialkoxypropionate with formate in the presence of alkali to generate an intermediate.
  • Cyclize this intermediate with 3-methyl-5-aminopyrazole under acidic conditions to yield 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic ester.
  • Hydrolyze the ester to obtain the corresponding carboxylic acid.

This method is notable for its simplicity and suitability for scale-up in industrial synthesis.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 2-position is typically introduced via nucleophilic substitution or triflation followed by trifluoromethylation. For example, the conversion of pyrazolopyrimidones to pyrazolopyrimidines bearing trifluoromethyl groups can be achieved via chlorination or triflation reactions using reagents such as phosphorus oxychloride or trifluoromethanesulfonic anhydride, followed by nucleophilic substitution with trifluoromethyl sources.

A representative synthesis involves:

  • Chlorination or triflation of the pyrazolo[1,5-a]pyrimidine intermediate.
  • Subsequent nucleophilic substitution with trifluoromethyl anions or reagents to install the trifluoromethyl group at position 2.

This method yields high purity trifluoromethylated derivatives, essential for biological activity.

Amino Group Introduction at the 6-Position

The amino group at the 6-position can be introduced via substitution reactions on halogenated intermediates or by reductive amination. For instance, starting from 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives, amine subunits are introduced via reductive amination using sodium triacetoxyborohydride and appropriate amines, yielding 6-amino-substituted products with good to excellent yields (63–84%).

Carboxylic Acid Functionalization at the 3-Position

The carboxylic acid group at the 3-position is generally introduced by hydrolysis of ester intermediates formed during the cyclization steps. Ester hydrolysis under acidic or basic conditions yields the free acid with high purity, as demonstrated in the patent CN103896951A.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Starting Material(s) Reagents/Conditions Yield (%) Notes
1 Formation of intermediate 3,3-Dialkoxypropionate + formate Alkali (e.g., NaOH), room temperature - Intermediate for cyclization
2 Cyclization Intermediate + 3-methyl-5-aminopyrazole Acidic conditions (e.g., HCl) - Forms pyrazolo[1,5-a]pyrimidine ester
3 Ester hydrolysis Pyrazolo[1,5-a]pyrimidine ester Acid or base hydrolysis High Yields carboxylic acid
4 Halogenation/Triflation Pyrazolopyrimidone Phosphorus oxychloride or triflic anhydride Moderate Prepares for trifluoromethylation
5 Trifluoromethylation Halogenated intermediate Trifluoromethyl source (e.g., CF3 reagents) High Introduces trifluoromethyl group
6 Amination (Reductive amination) 5-Chloro-pyrazolo[1,5-a]pyrimidine derivatives Amine + NaBH(OAc)3 63–84 Introduces amino group at 6-position

Research Findings and Yields

  • The reduction of ester groups to alcohols using sodium borohydride proceeds with nearly quantitative yields (~99%).
  • Oxidation of alcohols to aldehydes via Dess–Martin periodinane yields about 46%.
  • Reductive amination for amine introduction achieves good yields between 63% and 84%.
  • Triflation reactions with trifluoromethanesulfonic anhydride give yields around 84% for the triflate intermediate, which is then converted to trifluoromethyl derivatives.
  • Hydrolysis steps to obtain carboxylic acids from esters are efficient and scalable.

Additional Notes

  • The choice of amine subunits at the 6-position significantly affects biological activity, suggesting the importance of precise synthetic control.
  • The trifluoromethyl group enhances the compound's pharmacokinetic properties and potency, necessitating careful introduction during synthesis.
  • The synthetic routes are designed to be adaptable for both laboratory-scale and industrial-scale production, with emphasis on yield and purity.

Chemical Reactions Analysis

6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been investigated for its role as an antimetabolite in purine biochemical reactions. Its structural features enable it to interact with enzymes involved in nucleotide synthesis, potentially leading to therapeutic applications in cancer treatment and metabolic disorders.

Antiviral Activity

Recent studies have highlighted its ability to inhibit the heterodimerization of the PA–PB1 subunit of influenza virus RNA polymerase. This inhibition is crucial for viral replication and presents a promising therapeutic avenue for treating influenza infections. The compound's mechanism involves forming amines at position 6 through an addition-elimination mechanism, facilitating its interaction with viral components.

Optical Applications

The compound has shown potential for optical applications due to its tunable photophysical properties. This characteristic could be leveraged in developing advanced materials for photonic devices and sensors.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various research contexts:

  • Antiviral Efficacy Study: A study demonstrated that this compound significantly inhibited influenza virus replication in vitro by targeting RNA polymerase interactions.
  • Medicinal Chemistry Exploration: Researchers have explored its potential as a scaffold for developing new drugs targeting metabolic pathways involved in cancer cell proliferation.

These findings underscore the compound's versatility and potential as a lead candidate for further drug development.

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can form amines at position 6 through an addition–elimination mechanism (aza-Michael type), bonding the amino group of the starting aminopyrazole with the carbon atom .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituent positions and functional groups significantly influence electronic properties and reactivity. Key comparisons include:

Compound Name Substituents Key Properties
6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Target) 6-NH₂, 2-CF₃, 3-COOH High acidity (CF₃), H-bonding (NH₂, COOH), coordination versatility
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-CH₃, 7-CF₃, 3-COOH CF₃ at position 7 enhances lipophilicity; reduced H-bonding vs. amino group
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 7-NH₂, 2-CH₃, 6-COOH Amino group at 7 alters H-bonding orientation; weaker acidity (no CF₃)
6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-F, 3-COOH Electronegative F increases acidity but lacks NH₂’s basicity
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-CH₃, 7-CH₃, 3-COOH Methyl groups reduce polarity; lower solubility in aqueous media

Key Observations :

  • Trifluoromethyl vs. Methyl : CF₃ groups increase acidity (pKa ~2–3) compared to CH₃, enhancing reactivity in electrophilic substitutions .
  • Amino vs. Fluoro: The amino group (NH₂) provides stronger hydrogen-bonding capacity than fluorine, improving target binding in biological systems .

Physicochemical Properties

Property Target Compound 5-Methyl-7-CF₃ Analog 6-Fluoro Analog
Molecular Weight ~265.16 g/mol 271.20 g/mol 181.13 g/mol
Solubility (H₂O) Moderate (COOH, NH₂) Low (CF₃, CH₃) Low (F, COOH)
Acidity (pKa) ~2.5 (COOH), ~4.5 (NH₂) ~2.8 (COOH) ~2.9 (COOH)
LogP ~1.2 (predicted) ~2.1 ~0.8

Notes:

  • The target compound’s carboxylic acid and amino groups improve aqueous solubility relative to analogs with non-polar substituents (e.g., CF₃, CH₃) .
  • Higher LogP values in CF₃-containing analogs suggest increased membrane permeability .

Biological Activity

6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique trifluoromethyl and carboxylic acid functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound can be synthesized through the cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide. This synthesis pathway allows for the introduction of various functional groups, enhancing the compound's biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. It acts as an antimetabolite in purine biochemical reactions and has shown significant inhibitory effects on viral RNA polymerase heterodimerization, particularly against influenza virus .

Antiviral Activity

Recent studies have demonstrated that this compound exhibits potent antiviral properties by inhibiting the heterodimerization of the PA–PB1 subunit of influenza virus RNA polymerase. This action is crucial for viral replication and presents a potential therapeutic avenue for treating influenza infections.

Enzymatic Inhibition

In vitro studies have shown that derivatives of this compound can inhibit α-glucosidase activity. For instance, several synthesized derivatives displayed IC50 values ranging from 15.2 µM to over 200 µM, significantly lower than the standard drug acarbose (IC50 = 750 µM). This suggests promising applications in managing postprandial hyperglycemia in diabetic patients .

Comparative Analysis with Similar Compounds

To understand its unique biological profile, it's helpful to compare it with other pyrazolo[1,5-a]pyrimidines:

Compound NameStructureBiological Activity
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamineStructureAnticancer properties
7-(Trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-aminesStructureAntimicrobial activity

The structural differences among these compounds lead to varied biological activities and mechanisms of action.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antiviral Efficacy : A study demonstrated that this compound effectively reduced viral load in infected cell cultures by inhibiting RNA polymerase activity.
  • Diabetes Management : Research indicated that derivatives of this compound could serve as effective α-glucosidase inhibitors, providing a new approach to diabetes treatment.

Q & A

Q. What are the key synthetic routes for preparing 6-amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

The synthesis typically involves a multi-step process:

  • Core Formation : Condensation of 5-aminopyrazole derivatives (e.g., 5-amino-1H-pyrazole) with nitromalonaldehyde or ketones under reflux conditions in polar solvents like ethanol or DMF. For example, sodium nitromalonaldehyde reacts with 5-aminopyrazole to form the pyrazolo[1,5-a]pyrimidine scaffold .
  • Functionalization : Reduction of nitro groups (e.g., via hydrogenation) to introduce the 6-amino group. Subsequent coupling with carboxylic acid derivatives (e.g., benzoic acids) using activating agents like bis(pentafluorophenyl) carbonate (BPC) introduces the 3-carboxylic acid moiety .
  • Trifluoromethyl Introduction : Electrophilic substitution or pre-functionalized precursors (e.g., trifluoromethyl-containing enaminones) are used to install the 2-(trifluoromethyl) group .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

Standard analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For instance, the 6-amino group typically resonates as a broad singlet (~δ 6.5–7.5 ppm), while the trifluoromethyl group appears as a distinct quartet in ¹H NMR due to coupling with adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. The trifluoromethyl group often results in a characteristic isotopic cluster .
  • Infrared (IR) Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, and amino N-H stretches at ~3300 cm⁻¹ .

Q. What functional groups in this compound influence its reactivity?

  • 6-Amino Group : Participates in hydrogen bonding and nucleophilic substitution (e.g., acylation, sulfonation) .
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability while directing electrophilic substitution to specific ring positions .
  • 3-Carboxylic Acid : Enables salt formation, coordination chemistry, and conjugation via amide or ester linkages .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Solvent Optimization : Using DMF or PEG-400 improves cyclization efficiency due to high polarity and thermal stability .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) accelerate condensation and coupling steps .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from hours to minutes) and improves regioselectivity in cyclization steps .

Q. What structure-activity relationships (SAR) are observed for this compound in medicinal chemistry?

  • Trifluoromethyl Group : Increases binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) and enhances bioavailability .
  • Carboxylic Acid Moiety : Critical for hydrogen bonding with target proteins (e.g., mTOR or p70S6K in cancer studies) .
  • Amino Group Modifications : Substitution with bulkier groups (e.g., benzyl) can reduce off-target effects but may decrease solubility .

Q. How can analytical challenges (e.g., overlapping NMR signals) be resolved?

  • 2D NMR Techniques : HSQC and HMBC correlations differentiate between aromatic protons in the pyrazolo[1,5-a]pyrimidine ring and substituents .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling of the amino group aids in signal assignment .
  • Computational Modeling : DFT calculations predict chemical shifts and verify experimental data .

Q. What strategies address contradictions in biological activity data across studies?

  • Purity Validation : Ensure >95% purity via HPLC (e.g., reverse-phase C18 columns) to exclude confounding impurities .
  • Assay Standardization : Use consistent cell lines (e.g., prostate cancer PC3 cells) and positive controls (e.g., rapamycin for autophagy studies) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of trifluoromethyl-containing vapors .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for pyrazolo[1,5-a]pyrimidines) .
  • Photostability : UV-Vis spectroscopy monitors degradation under accelerated light exposure (e.g., 1.2 million lux-hours) .
  • Hygroscopicity : Dynamic vapor sorption (DVS) quantifies moisture uptake, which can hydrolyze the carboxylic acid group .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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